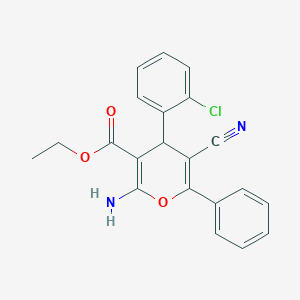![molecular formula C21H19NO4 B14004715 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 6341-15-7](/img/structure/B14004715.png)
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluorenone moiety attached to a cyclohexane ring through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of fluorenone with cyclohexane-1-carboxylic acid in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Scientific Research Applications
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are often mediated by the unique structural features of the compound, such as its fluorenone and cyclohexane moieties .
Comparison with Similar Compounds
Similar Compounds
2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorenone derivatives: These compounds contain the fluorenone moiety and exhibit similar reactivity and applications.
Cyclohexane carboxylic acid derivatives: These compounds have a cyclohexane ring with various functional groups attached, offering diverse chemical and biological properties.
Uniqueness
This dual functionality makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
6341-15-7 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26) |
InChI Key |
ATUORTCNLKBLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


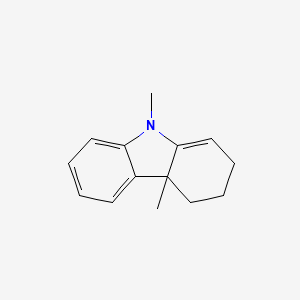
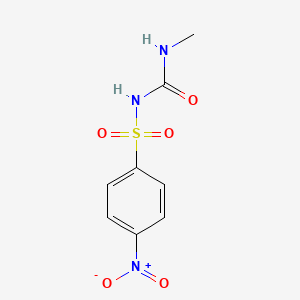
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)
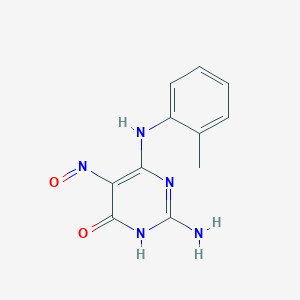
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
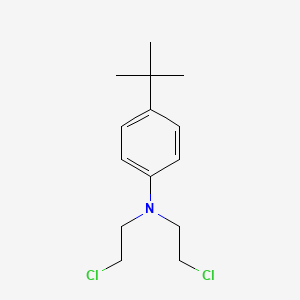

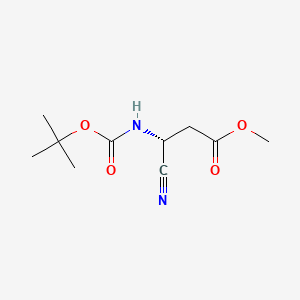
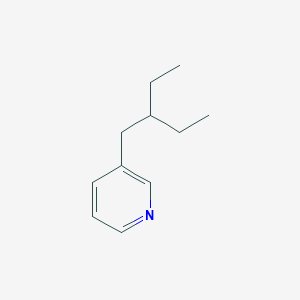
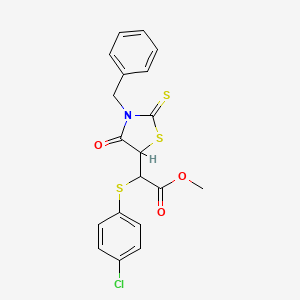
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
